molecular formula C20H14BrN5O2S2 B11283558 3-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11283558
M. Wt: 500.4 g/mol
InChI Key: URTSYCNRVXKPEZ-UHFFFAOYSA-N
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Description

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE is a complex organic compound that belongs to the class of triazolothienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a combination of bromophenyl, sulfonyl, thieno, triazolo, and pyrimidine moieties, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienopyrimidine core, followed by the introduction of the triazolo ring and the sulfonyl group. The final step involves the coupling of the bromophenyl and methylphenyl amine groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the nitro groups or the triazolo ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Mechanism of Action

The mechanism of action of N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(4-BROMOPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and sulfonyl groups enhances its reactivity and potential as an enzyme inhibitor .

Properties

Molecular Formula

C20H14BrN5O2S2

Molecular Weight

500.4 g/mol

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C20H14BrN5O2S2/c1-12-2-6-14(7-3-12)22-18-17-16(10-11-29-17)26-19(23-18)20(24-25-26)30(27,28)15-8-4-13(21)5-9-15/h2-11H,1H3,(H,22,23)

InChI Key

URTSYCNRVXKPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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